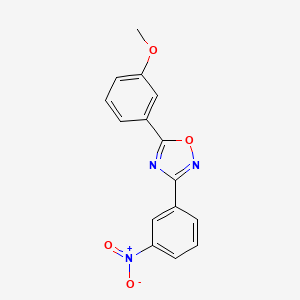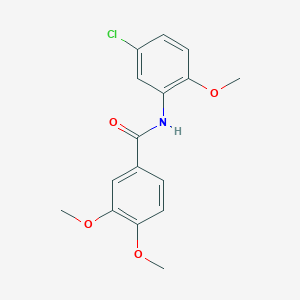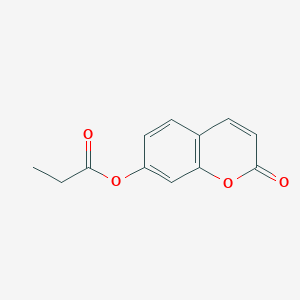![molecular formula C15H19N3O4 B5772808 N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide, commonly known as NAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NAC is a hydrazide derivative of cyclohexanecarboxylic acid that has been synthesized using various methods.
作用機序
The mechanism of action of NAC is not fully understood. However, it has been suggested that NAC exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. NAC has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
NAC has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NAC has also been reported to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, NAC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in various cell types.
実験室実験の利点と制限
NAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, NAC has some limitations for use in lab experiments. It has been reported to have poor solubility in water, which can limit its bioavailability and efficacy. Additionally, NAC can interact with other compounds in the cell culture media, which can affect its stability and activity.
将来の方向性
There are several future directions for research on NAC. One area of interest is the development of novel formulations of NAC that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential of NAC as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the mechanism of action of NAC needs to be further elucidated to fully understand its therapeutic potential.
合成法
NAC can be synthesized using various methods, including the reaction of cyclohexanecarboxylic acid with hydrazine hydrate and 4-nitrobenzoyl chloride. Another method involves the reaction of cyclohexanecarbohydrazide with 4-nitrobenzoyl chloride. The synthesis of NAC using these methods has been reported in the literature.
科学的研究の応用
NAC has been extensively studied for its potential therapeutic applications. It has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties. NAC has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and pancreatic beta cells. It has also been reported to reduce inflammation in animal models of various diseases, including arthritis, colitis, and sepsis. Additionally, NAC has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLNOFQGKKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)



![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)